REACTION_CXSMILES
|
[Na+].[CH3:2][C:3]1[NH:7][CH:6]=[N:5][C:4]=1[C:8]([O-])=[O:9].C=O.O1CCOCC1.[ClH:19]>C(O)C>[ClH:19].[OH:9][CH2:8][C:4]1[N:5]=[CH:6][NH:7][C:3]=1[CH3:2] |f:0.1,6.7|
|
Name
|
5-methylimidazole-4-carboxylic acid sodium salt
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
[Na+].CC1=C(N=CN1)C(=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 75°-85° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the remaining residue was extracted with isopropanol
|
Type
|
EXTRACTION
|
Details
|
The isopropanol extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.OCC=1N=CNC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.93 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |